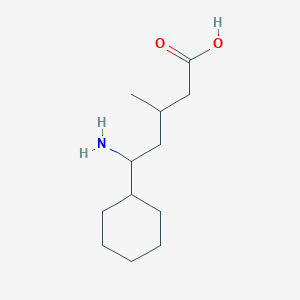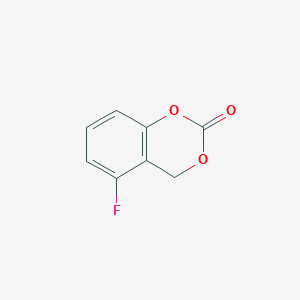![molecular formula C8H19ClSi B13217570 [2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)
[2-(Chloromethyl)butyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Chloromethyl)butyl]trimethylsilane: is an organosilicon compound with the molecular formula C8H19ClSi . It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)butyl]trimethylsilane typically involves the reaction of trimethylchlorosilane with 2-(chloromethyl)butyl lithium . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This method is efficient and allows for the large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [2-(Chloromethyl)butyl]trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Substitution: Formation of various substituted silanes.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of simpler silane compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organosilicon compounds.
- Employed in the preparation of reagents such as trimethylsilylmethyl magnesium chloride , which is used in Peterson olefination reactions.
Biology:
- Utilized in the modification of biomolecules to improve their stability and reactivity.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry:
- Applied in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism by which [2-(Chloromethyl)butyl]trimethylsilane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The silicon-carbon bond in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of silyl ethers , silanols , and other organosilicon derivatives.
Comparaison Avec Des Composés Similaires
- Trimethylsilyl chloride
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
Comparison:
- Reactivity: [2-(Chloromethyl)butyl]trimethylsilane is more reactive than trimethylsilyl chloride due to the presence of the chloromethyl group, which makes it more susceptible to nucleophilic attack.
- Applications: While trimethylsilyl chloride is widely used in organic synthesis for the protection of hydroxyl groups, this compound is more specialized and used in the synthesis of complex organosilicon compounds.
- Stability: this compound is less stable than trimethylsilyl fluoride and bromide, making it more reactive and suitable for specific applications.
Propriétés
Formule moléculaire |
C8H19ClSi |
|---|---|
Poids moléculaire |
178.77 g/mol |
Nom IUPAC |
2-(chloromethyl)butyl-trimethylsilane |
InChI |
InChI=1S/C8H19ClSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
ZFOVBHYRNVIAOS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C[Si](C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)

![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)

![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)




![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)

